![molecular formula C20H27F2N5O4S B610017 Ebvaciclib CAS No. 2185857-97-8](/img/structure/B610017.png)
Ebvaciclib
描述
Ebvaciclib is an orally bioavailable, cyclin-dependent kinase (CDK) inhibitor, with potential antineoplastic activity . It selectively targets, binds to, and inhibits the activity of CDKs . It is currently under investigation for use in HR+ HER2- Metastatic Breast Cancer, Ovarian Cancer, Fallopian Tube Cancer, Primary Peritoneal Cancer, Triple Negative Breast Cancer, and Male Breast Cancer .
Chemical Reactions Analysis
CDK inhibitors like Ebvaciclib are extensively metabolized by cytochrome P450 3A4 . They exhibit a large inter-individual variability in exposure, and their brain penetration is limited by efflux transporters .
科学研究应用
Cancer Treatment
PF-06873600 is a selective and orally bioavailable cyclin-dependent kinase (CDK) inhibitor . It has been identified as a candidate for the treatment of cancer and has advanced to phase 1 clinical trials . It exhibits robust preclinical anti-tumor activity .
Cell Cycle Control
PF-06873600 is a CDK2/4/6 inhibitor . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development .
Breast Cancer Treatment
PF-06873600 has been evaluated in advanced clinical trials for its potential to reduce metastatic ER+ breast cancer growth . A combination of PF-06873600 with an anti-estrogen therapy has been evaluated in an in vitro breast cancer panel .
Overcoming Therapy Resistance
In preclinical and clinical contexts, activation of the oncogene MYC can elicit CDK4/6 inhibitor resistance that converges on CDK2 activation . PF-06873600, a CDK2/4/6 inhibitor, has been developed to mitigate these mechanisms .
Pharmacokinetics and Pharmacodynamics
PF-06873600 exhibits a large inter-individual variability in exposure . It is extensively metabolized by cytochrome P450 3A4, and its brain penetration is limited by efflux transporters . Higher exposure is associated with an increased risk of neutropenia .
Potential Targets for Cancer Treatment
Epstein–Barr virus (EBV) associated gastric cancer (EBV-GC) accounts for about 10% of gastric cancer . This cancer type has received more attention recently due to its unique genetic and epigenetic features, which could be potential targets for cancer treatment .
属性
IUPAC Name |
6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKHLDZKRQLLN-FOIQADDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F2N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ebvaciclib | |
CAS RN |
2185857-97-8 | |
Record name | Ebvaciclib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2185857978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EBVACICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B512HJD65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。